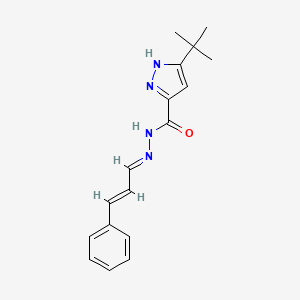

N-((6-ethoxypyridin-3-yl)methyl)-6-hydroxypyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a pyridine ring and a pyrimidine ring. These are aromatic heterocycles, which contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the ethoxy group might undergo reactions typical of ethers, such as cleavage. The carboxamide group could participate in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of polar functional groups like carboxamide and hydroxy could make this compound relatively polar, affecting its solubility in different solvents .Applications De Recherche Scientifique

Synthetic Antibacterial Agents

N-((6-ethoxypyridin-3-yl)methyl)-6-hydroxypyrimidine-4-carboxamide has been explored for its role in synthesizing antibacterial agents. The structural motif of pyrido and pyrimidine derivatives, synthesized using similar compounds, has demonstrated significant antibacterial properties. For instance, the synthesis of Pyrido[2,3-d]pyrimidine derivatives through the condensation of 4-substituted 6-amino-2-methylpyrimidines has been a focus due to their potential antibacterial applications (Nishigaki et al., 1970).

Antitumor Agents

Research into the development of antitumor agents has also seen the application of compounds structurally related to this compound. The synthesis and evaluation of various substituted derivatives have been carried out to determine their antitumor activity, leading to insights into structure-activity relationships that guide the design of more effective cancer therapeutics (Rewcastle et al., 1986).

Antiviral Compounds

The compound's framework is beneficial in synthesizing antiviral compounds, especially targeting retroviruses. Synthesis routes involving similar pyrimidinone and oxazinone derivatives have been explored for their antiviral potential, demonstrating varying levels of inhibitory activity against viruses such as HIV, showcasing the compound's versatility as a precursor in antiviral drug development (Hocková et al., 2003).

Amplifiers of Phleomycin

In the quest for enhancing the efficacy of existing antibiotics, this compound-related compounds have been investigated for their role as amplifiers of phleomycin against bacterial strains. This research direction underscores the compound's utility in not only serving as a direct antibacterial agent but also in synergizing the effects of other antibiotics, thereby broadening the scope of its application in combating bacterial infections (Brown & Cowden, 1982).

Orientations Futures

Propriétés

IUPAC Name |

N-[(6-ethoxypyridin-3-yl)methyl]-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c1-2-20-12-4-3-9(6-14-12)7-15-13(19)10-5-11(18)17-8-16-10/h3-6,8H,2,7H2,1H3,(H,15,19)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZAOBNUOBFPEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)CNC(=O)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]pyridine;hydrochloride](/img/structure/B2688299.png)

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2688300.png)

![[(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea](/img/structure/B2688304.png)

![5-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2688309.png)

![N-(4-butylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2688313.png)

![(2R)-2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid](/img/structure/B2688314.png)

![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)propyl]carbamate](/img/structure/B2688315.png)